Ribulose 1,5-bisphosphate

Enzyme Kinetics RuBisCO Specificity Photosynthesis

D-Ribulose 1,5-bisphosphate (RuBP) is the quintessential substrate for ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme driving the Calvin-Benson-Bassham cycle and global carbon fixation. As a double phosphate ester of the ketopentose ribulose, its interaction with RuBisCO initiates the incorporation of atmospheric CO₂ into organic biomass.

Molecular Formula C5H12O11P2
Molecular Weight 310.09 g/mol
CAS No. 24218-00-6
Cat. No. B3422107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibulose 1,5-bisphosphate
CAS24218-00-6
Molecular FormulaC5H12O11P2
Molecular Weight310.09 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5-/m1/s1
InChIKeyYAHZABJORDUQGO-NQXXGFSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ribulose 1,5-Bisphosphate (CAS 24218-00-6) Procurement Guide: Sourcing the Native RuBisCO Substrate for Photosynthesis Research


D-Ribulose 1,5-bisphosphate (RuBP) is the quintessential substrate for ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme driving the Calvin-Benson-Bassham cycle and global carbon fixation [1]. As a double phosphate ester of the ketopentose ribulose, its interaction with RuBisCO initiates the incorporation of atmospheric CO₂ into organic biomass [2]. The availability of high-purity, well-characterized RuBP is a critical experimental prerequisite for accurate kinetic, structural, and biotechnological studies of photosynthesis [3].

Ribulose 1,5-Bisphosphate (CAS 24218-00-6): Why Generic Bisphosphate Analogs Cannot Substitute for the Native RuBisCO Substrate


The substitution of D-Ribulose 1,5-bisphosphate with structurally similar sugar bisphosphates is not feasible for applications requiring functional RuBisCO activity due to the enzyme's exquisite stereospecificity and catalytic constraints. While compounds like xylulose 1,5-bisphosphate (XuBP) or sedoheptulose 1,7-bisphosphate (SBP) may bind the active site, they either serve as poor substrates, leading to negligible CO₂ fixation, or act as potent competitive inhibitors, severely compromising experimental outcomes [1][2]. The binding and catalytic efficiencies differ by orders of magnitude, rendering RuBP the uniquely productive substrate for carboxylation and the reference standard against which all enzyme engineering and inhibitor studies are measured [3].

Quantitative Differentiation of D-Ribulose 1,5-Bisphosphate (RuBP) for Scientific Procurement


Kinetic Selectivity: RuBisCO's Preferential Binding and Catalytic Efficiency for RuBP over Xylulose 1,5-Bisphosphate

The catalytic competence of RuBisCO for xylulose 1,5-bisphosphate (XuBP), a common side-product and potential analog, is severely limited compared to its native substrate, D-ribulose 1,5-bisphosphate (RuBP). Mathematical modeling of kinetic data demonstrates that the enzyme's capacity to accept XuBP is negligible, necessitating the inclusion of alternative side-reaction pathways in comprehensive models to account for the observed kinetic behavior. This highlights RuBP's unique position as the sole productive substrate for CO₂ fixation [1].

Enzyme Kinetics RuBisCO Specificity Photosynthesis Substrate Selectivity

Comparative Inhibitor Potency: The Superior Affinity of Transition-State Analog CABP over Substrate RuBP

2-Carboxyarabinitol 1,5-bisphosphate (CABP), a stable transition-state analog, exhibits an inhibition constant (Ki) that is orders of magnitude lower than that of the substrate RuBP and other competitive inhibitors. In comparative assays, CABP's Ki was determined to be 0.4 mM, whereas RuBP's was measured at 1.5 mM under identical conditions. This differential affinity underscores CABP's role as the reference standard for ultra-tight binding studies and X-ray crystallography [1].

Enzyme Inhibition RuBisCO Transition-State Analog Binding Affinity X-ray Crystallography

Specific Activity in Enzyme Activation Assays: RuBP vs. Fructose 1,6-Bisphosphate

In RuBisCO activation studies, the native substrate RuBP acts as a strong inhibitor at high concentrations, a behavior shared but not identical with other sugar bisphosphates. At equimolar concentrations, D-ribulose 1,5-bisphosphate (4 mM) caused a more pronounced inhibition of RuBisCO activation than D-fructose-1,6-bisphosphate (1 mM) in a time-course assay, demonstrating that effector specificity is highly dependent on molecular structure [1][2].

RuBisCO Activase Enzyme Regulation Photosynthesis Sugar Phosphate Effectors

Synthetic Route Scalability: Preparative Enzymatic Synthesis Yields High-Purity RuBP for Large-Scale Studies

For applications requiring large quantities of RuBP or its isotopically labeled form, a validated preparative-scale enzymatic synthesis method is available, offering a reliable alternative to commercial sourcing. The procedure yields the dibarium salt of D-[14C]ribulose 1,5-bisphosphate with a specific radioactivity up to 7 mCi/mmol and a purity near 90% [1][2].

Preparative Synthesis Enzymatic Synthesis Metabolic Engineering Carbon-14 Labeling Process Chemistry

Research Application Scenarios for High-Purity Ribulose 1,5-Bisphosphate (CAS 24218-00-6)


Determination of RuBisCO Michaelis-Menten Kinetics (Km and Vmax) for Native and Engineered Enzymes

This is the foundational application for RuBP. Accurate measurement of the Michaelis constant (Km) and maximal velocity (Vmax) for RuBisCO is dependent on high-purity, accurately quantified substrate. Reported Km(RuBP) values for RuBisCO vary widely from 10 to 136 µM, with a mean of 36 ± 20 µM, depending on the source organism, underscoring the need for a consistent and well-characterized RuBP lot for comparative enzymology [1].

RuBisCO Activase Functional Assays and Regulation Studies

Given RuBP's role as both the substrate and a potent negative effector of RuBisCO activation, its use is non-negotiable in assays designed to study the function of RuBisCO activase. Experiments demonstrate that RuBisCO activase can overcome the strong inhibition of RuBisCO activation caused by RuBP (4 mM), a key regulatory mechanism that cannot be recapitulated with alternative sugar phosphates [2].

Enzymatic Synthesis of D-[14C]Ribulose 1,5-Bisphosphate for Metabolic Flux Analysis

For in-depth studies of the Calvin cycle and metabolic flux analysis, radiolabeled RuBP is an essential tool. The established preparative-scale enzymatic synthesis protocol provides a reliable path to obtain D-[14C]ribulose 1,5-bisphosphate at a specific radioactivity up to 7 mCi/mmol and a purity near 90%, enabling precise tracing of carbon flow and product formation in photosynthetic organisms [3].

Quantitative Measurement of Endogenous RuBP Pools in Plant Tissue

Reliable quantification of RuBP is critical for understanding photosynthetic regulation. Validated enzymatic and HPLC-based assays exist for the specific measurement of RuBP from biological extracts, such as isolated chloroplasts. These methods achieve linear detection in the range of 0.05 to 0.87 nanomoles RuBP per milliliter, providing researchers with a validated framework for selecting a method with appropriate sensitivity and specificity for their sample matrix [4].

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